4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
- 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It is a white to pale yellow solid, typically crystalline in form, and possesses specific molecular structure and chemical properties.
Synthesis Analysis
- The compound can be synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst.
Molecular Structure Analysis
- The molecular structure of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is available as a 2D Mol file or a computed 3D SD file.
Chemical Reactions Analysis
- 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one can be used as an intermediate in organic synthesis for preparing other compounds.
Physical And Chemical Properties Analysis
- Melting Point : 105-106°C
- Boiling Point : 333.1±37.0°C (Predicted)
- Density : 1.071±0.06 g/ml (Predicted)
Scientific Research Applications
Molecular Diversity in Chemical Reactions
The study by Jing Sun et al. (2013) explores the molecular diversity through three-component reactions involving 4-methoxypyridine, demonstrating the formation of various polysubstituted derivatives. This research highlights the versatility of pyridine derivatives (akin to the query compound) in synthesizing diverse molecular structures, indicating potential applications in creating novel compounds with specific properties for various scientific and industrial purposes Sun, Zhu, Gong, & Yan, 2013.
Asymmetric Synthesis and Cytotoxicity Evaluation
Research by K. Meilert, G. Pettit, and P. Vogel (2004) on the asymmetric synthesis of C15 polyketide spiroketals reveals the potential of using complex organic molecules for synthesizing compounds with high stereo- and enantioselectivity. The cytotoxicity evaluation of these compounds towards various cancer cell lines underlines the importance of chemical synthesis in developing potential therapeutic agents Meilert, Pettit, & Vogel, 2004.
Electrochromic Materials Development
H Zhao et al. (2014) discuss the synthesis of donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices. This application signifies the compound's relevance in materials science, particularly in developing new materials for electronic and photonic devices Zhao, Wei, Wei, Zhao, & Wang, 2014.
Synthesis of New Heterocyclic Systems
M. Y. Arsen'eva and V. G. Arsen'ev (2009) illustrate the synthesis of derivatives forming new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran. This work underlines the potential of utilizing such compounds in creating novel heterocyclic systems, which are fundamental in developing pharmaceuticals, agrochemicals, and materials Arsen'eva & Arsen'ev, 2009.
Safety And Hazards
- Due to the nature and potential hazards of chemicals, cautious handling is necessary in the laboratory. Proper safety protocols and protective equipment should be used to avoid skin, eye, or other contact. In case of accidental exposure or inhalation, seek immediate medical attention.
Future Directions
- Further research could explore the compound’s applications in organic synthesis, potential biological activities, and its role in drug discovery.
Please note that the information provided here is based on available data, and additional research may be needed to fully understand the compound’s properties and potential applications. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXNPYQHRJEQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.